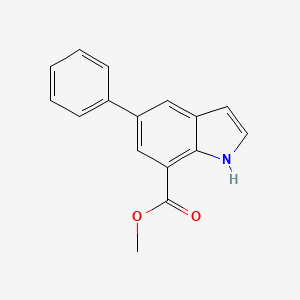

Methyl 5-phenyl-1H-indole-7-carboxylate

CAS No.: 860624-96-0

Cat. No.: VC2655644

Molecular Formula: C16H13NO2

Molecular Weight: 251.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 860624-96-0 |

|---|---|

| Molecular Formula | C16H13NO2 |

| Molecular Weight | 251.28 g/mol |

| IUPAC Name | methyl 5-phenyl-1H-indole-7-carboxylate |

| Standard InChI | InChI=1S/C16H13NO2/c1-19-16(18)14-10-13(11-5-3-2-4-6-11)9-12-7-8-17-15(12)14/h2-10,17H,1H3 |

| Standard InChI Key | NJSFLYKFAHEEET-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C2C(=CC(=C1)C3=CC=CC=C3)C=CN2 |

| Canonical SMILES | COC(=O)C1=C2C(=CC(=C1)C3=CC=CC=C3)C=CN2 |

Introduction

Chemical Structure and Properties

Methyl 5-phenyl-1H-indole-7-carboxylate is characterized by a phenyl substituent at the 5-position and a methyl ester group at the 7-position of the indole ring. This specific arrangement of functional groups contributes to its distinctive chemical and biological properties. The compound is part of the larger family of indole derivatives, which are prevalent scaffolds in drug discovery due to their biological relevance.

Physical and Chemical Properties

The compound has a molecular formula of C16H13NO2 with a molecular weight of approximately 251.28 g/mol. Its structure can be represented using various chemical identifiers:

| Property | Value |

|---|---|

| IUPAC Name | Methyl 5-phenyl-1H-indole-7-carboxylate |

| CAS Number | 860624-96-0 |

| Molecular Formula | C16H13NO2 |

| Molecular Weight | 251.28 g/mol |

| Canonical SMILES | COC(=O)C1=C2C(=CC(=C1)C3=CC=CC=C3)C=CN2 |

The compound's structure features the characteristic indole bicyclic system with a phenyl group at the 5-position that extends the aromatic system, and a methyl ester group at the 7-position that introduces polarity and potential hydrogen bonding interactions.

Synthesis Methods

Laboratory Synthesis Routes

The synthesis of Methyl 5-phenyl-1H-indole-7-carboxylate can be approached through several methods, with Fischer indole synthesis being one of the common approaches. This reaction typically involves the condensation of phenylhydrazine with an appropriate ketone under acidic conditions to form the indole ring.

Another synthetic pathway involves cross-coupling reactions, particularly for introducing the phenyl group at the specific position. The Suzuki-Miyaura cross-coupling reaction using aryl boronic acids and palladium catalysts represents an effective method for attaching phenyl groups to the indole scaffold.

Chemical Reactions and Reactivity

Types of Reactions

Methyl 5-phenyl-1H-indole-7-carboxylate can participate in various chemical transformations, primarily involving:

-

Oxidation reactions: The indole ring can undergo oxidation with reagents such as potassium permanganate, leading to the formation of indole-2,3-diones.

-

Reduction reactions: The ester group can be reduced using agents like lithium aluminum hydride to yield the corresponding alcohol derivative.

-

Substitution reactions: Electrophilic substitution typically occurs at the C-3 position of the indole ring, which is the most nucleophilic site in most indole derivatives.

Reaction Conditions and Outcomes

The following table summarizes common reaction types, conditions, and products for Methyl 5-phenyl-1H-indole-7-carboxylate:

| Reaction Type | Reagents | Conditions | Major Products |

|---|---|---|---|

| Oxidation | Potassium permanganate | Acidic medium | Indole-2,3-diones |

| Reduction | Lithium aluminum hydride | Anhydrous ether | Corresponding alcohols |

| Substitution | Halogens (e.g., bromine) | Lewis acid catalyst | Halogenated indoles |

These reactions highlight the versatility of Methyl 5-phenyl-1H-indole-7-carboxylate as a chemical building block for further modifications and the creation of diverse chemical libraries.

Biological Activities

Anticancer Activity

Research indicates that Methyl 5-phenyl-1H-indole-7-carboxylate exhibits potential anticancer properties. Studies have shown that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest, particularly in the G2/M phase.

Antimicrobial Activity

Methyl 5-phenyl-1H-indole-7-carboxylate has demonstrated antimicrobial properties against various bacterial strains. The following table illustrates reported antimicrobial activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

These values suggest moderate antimicrobial efficacy, with greater potency against Gram-positive bacteria like Staphylococcus aureus compared to Gram-negative species.

Other Biological Activities

Beyond anticancer and antimicrobial properties, Methyl 5-phenyl-1H-indole-7-carboxylate has been investigated for additional biological effects, including:

-

Antiviral activity: Preliminary studies suggest potential applications against certain viral infections, though detailed mechanisms remain under investigation.

-

Anti-inflammatory effects: As with many indole derivatives, this compound may exhibit anti-inflammatory properties through modulation of inflammatory signaling pathways.

The multi-faceted biological profile makes this compound particularly interesting in medicinal chemistry, as it represents a potential multi-target scaffold for addressing complex diseases.

Mechanism of Action

The biological effects of Methyl 5-phenyl-1H-indole-7-carboxylate are believed to result from its interactions with specific molecular targets. While the complete mechanism of action remains under investigation, several potential pathways have been proposed.

In anticancer applications, the compound may function by inhibiting protein kinases through binding to their active sites, thereby disrupting signal transduction pathways critical for cancer cell growth and proliferation. The planar indole ring system can intercalate with DNA or interact with DNA-binding proteins, potentially affecting gene expression patterns that regulate cell cycle progression and apoptosis.

For antimicrobial activity, the mechanism likely involves disruption of bacterial cell membrane integrity or interference with essential bacterial enzymes. The phenyl substituent may enhance membrane penetration, while the carboxy ester group could engage in specific interactions with bacterial targets.

Applications in Drug Discovery

Role as a Chemical Scaffold

Methyl 5-phenyl-1H-indole-7-carboxylate serves as a valuable building block in medicinal chemistry. Its core structure provides a scaffold for developing more complex molecules with enhanced biological properties. The compound's documented biological activities make it an attractive starting point for drug discovery programs targeting cancer, infectious diseases, and inflammatory conditions.

Structure-Activity Relationship Studies

The compound enables structure-activity relationship (SAR) studies through systematic modifications of its functional groups. For example:

-

Modifications of the ester group to amides or other carboxylic acid derivatives

-

Substitutions on the phenyl ring to modulate electronic and steric properties

-

Additions to the indole nitrogen to affect solubility and binding characteristics

These modifications can lead to derivatives with improved potency, selectivity, or pharmacokinetic properties.

Research Methods and Analytical Techniques

Spectroscopic Characterization

Several analytical techniques are employed to characterize Methyl 5-phenyl-1H-indole-7-carboxylate and confirm its structure:

-

Nuclear Magnetic Resonance (NMR): 1H NMR typically shows characteristic signals for aromatic protons (6.5–8.5 ppm) and the methyl ester group (~3.8-4.0 ppm). 13C NMR reveals the ester carbonyl signals (~165–170 ppm) and the characteristic carbon patterns of the indole and phenyl rings.

-

Mass Spectrometry (MS): Used to confirm the molecular weight and fragmentation patterns. High-resolution MS (HRMS) provides precise molecular formula confirmation.

-

Infrared Spectroscopy (IR): Identifies functional groups with characteristic bands including ester C=O stretching (~1700–1750 cm-1) and indole N-H stretching (~3400 cm-1).

X-ray Crystallography

Future Research Directions

The promising biological activities of Methyl 5-phenyl-1H-indole-7-carboxylate suggest several avenues for future investigation:

-

Detailed mechanism of action studies to elucidate precise molecular targets and signaling pathways affected by the compound

-

Development of more potent and selective derivatives through systematic structural modifications

-

Combination studies with established therapeutic agents to identify potential synergistic effects

-

Investigation of formulation strategies to overcome potential solubility or delivery challenges

-

Expanded screening against additional disease models to identify novel therapeutic applications

These research directions would contribute to a more comprehensive understanding of the compound's potential in drug discovery and medicinal chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume